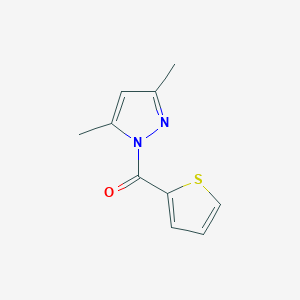
3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a nitrogen-containing heterocyclic aromatic ring. Pyrazoles are known for their diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. The interest in this specific compound arises from its unique structural features, which contribute to its reactivity and potential utility.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, typically involves cycloaddition reactions, condensation of hydrazines with diketones, or reactions of enaminones with hydrazonoyl halides. These methods allow for the introduction of various substituents on the pyrazole ring, influencing the compound's properties and reactivity (Grotjahn et al., 2002).
Molecular Structure Analysis
Pyrazole derivatives exhibit a planar molecular structure that facilitates π-π interactions and hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies have elucidated the precise geometry of such molecules, revealing the influence of substituents on the molecular conformation and intermolecular interactions (Naveen et al., 2018).
Chemical Reactions and Properties
Pyrazoles, including 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole, participate in a variety of chemical reactions, such as nucleophilic substitution, cycloadditions, and electrophilic substitution. These reactions are pivotal for further functionalization and the synthesis of complex molecules with desired properties. The presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects its reactivity (Pandey et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are crucial for determining the compound's applicability in various domains, including material science and pharmaceutical formulations (Al‐Hossainy & Ibrahim, 2015).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electron density distribution within the molecule and the presence of functional groups. Studies on compounds like 3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole contribute to understanding these properties, facilitating their application in synthesis and industrial processes (Saritha et al., 2022).
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPDRXLBIESQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-thienylcarbonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1H-pyrazol-1-yl)benzyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5627697.png)
![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone](/img/structure/B5627701.png)
![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5627704.png)
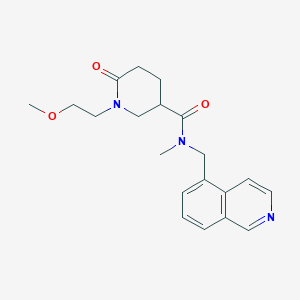
![3-({1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-1,3-oxazolidin-2-one](/img/structure/B5627718.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)
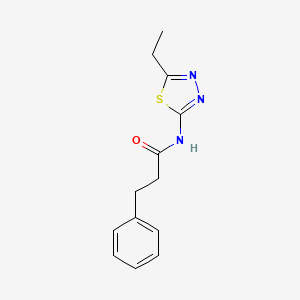
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)
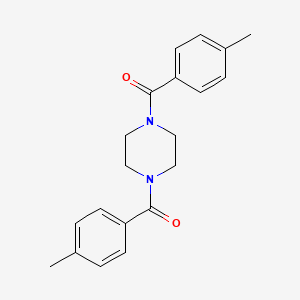
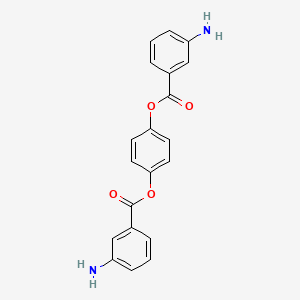
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)